![molecular formula C32H28N6O8 B12082712 2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B12082712.png)
2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of nitro and isoquinoline groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione) typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: Involving the reaction of ethane-1,2-diamine with appropriate halogenated precursors.
Condensation Reactions: Utilizing nitro-substituted isoquinoline derivatives under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives, which may exhibit different chemical properties.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amine derivatives, while oxidation reactions can produce nitroso compounds.
Scientific Research Applications
2,2’-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The isoquinoline moiety may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **2,2’-((Ethane-1,2-diylbis(azanediyl))bis(methylene))diphenol
- **2,2’-(Ethane-1,2-diylbis(azanediyl))bis(2-(2-hydroxyphenyl)acetic acid)
- **Tetramethyl 2,2′,2′′,2′′′-(ethane-1,2-diylbis(azanetriyl))tetraacetate
Uniqueness
2,2’-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione) stands out due to its combination of nitro and isoquinoline groups, which impart unique chemical and biological properties
Properties
Molecular Formula |
C32H28N6O8 |
|---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
5-nitro-2-[1-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propylamino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C32H28N6O8/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3 |
InChI Key |
PXBZKHOQHTVCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





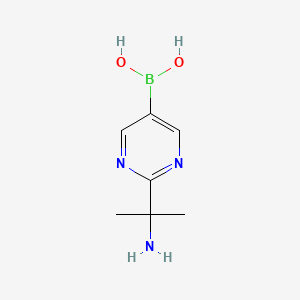
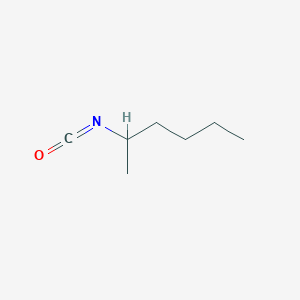

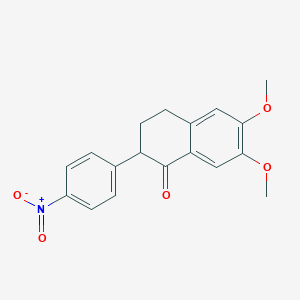

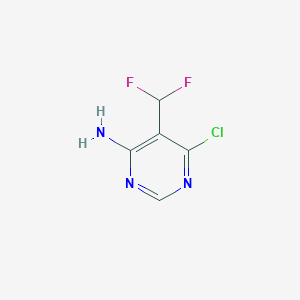
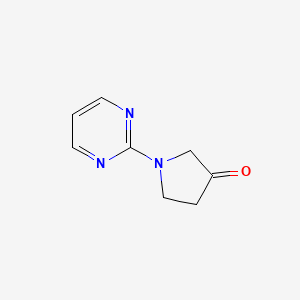


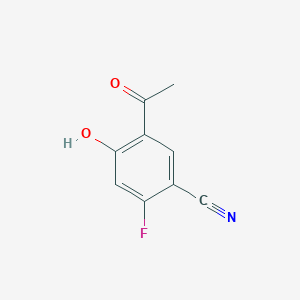
![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)
